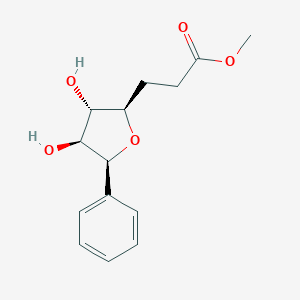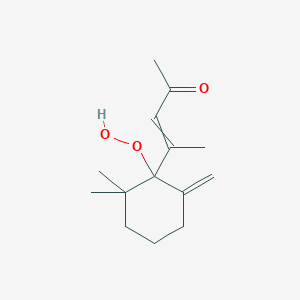
Trifluorométhanesulfonate de 2,2-difluoroéthyle
Vue d'ensemble
Description
Synthesis Analysis
While specific studies directly addressing the synthesis of 2,2-Difluoroethyl trifluoromethanesulfonate were not found, research on related compounds such as trifluoromethanesulfonic anhydride and trifluoromethanesulfonates indicates the importance of fluorinated reagents in organic synthesis. These compounds are often synthesized through reactions involving fluorosulfonyl compounds and alcohols or through the use of catalysts like scandium trifluoromethanesulfonate for acylation reactions (Ishihara et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Difluoroethyl trifluoromethanesulfonate, such as methyl trifluoromethanesulfonate, has been studied using techniques like gas electron diffraction, revealing specific conformational properties (Trautner et al., 1999). These studies shed light on the general structural characteristics of fluoroalkyl sulfonates.
Chemical Reactions and Properties
Trifluoromethanesulfonates and related compounds participate in a variety of chemical reactions, such as the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using reagents like 2-(trifluoromethylsulfonyloxy)pyridine (Keumi et al., 1988). These reactions highlight the compounds' reactivity and utility in organic synthesis.
Physical Properties Analysis
The physical properties of fluorinated sulfonates, including their melting and boiling points, as well as NMR spectra, are critical for their application in chemistry. For example, trifluoromethanesulfonyl hypofluorite, a related compound, exhibits specific physical characteristics that influence its reactivity and stability (Appelman & Jache, 1993).
Chemical Properties Analysis
The chemical properties of 2,2-Difluoroethyl trifluoromethanesulfonate, such as reactivity, stability, and compatibility with various organic reactions, can be inferred from studies on similar fluorinated compounds. Research demonstrates the utility of fluorinated reagents in promoting reactions under mild conditions, indicating the potential for wide-ranging applications in synthesis and material science (Gao et al., 2017).
Applications De Recherche Scientifique
Synthèse d'acides aminés fluorés
Le trifluorométhanesulfonate de 2,2-difluoroéthyle est un puissant agent trifluoroéthylant utile pour la synthèse d'acides aminés fluorés . Les acides aminés fluorés ont été utilisés dans le développement de produits pharmaceutiques et agrochimiques en raison de leurs propriétés uniques, telles qu'une stabilité métabolique accrue et des interactions protéine-protéine modifiées.
Alkylation catalysée par transfert de phase
Ce composé est utilisé comme réactif dans la préparation énantiosélective d'acides N-aryl hydroxamiques cycliques par alkylation catalysée par transfert de phase de bromures de nitrobenzyle . Ce procédé est important dans la synthèse des nitrophénylalanines, qui sont des intermédiaires précieux en synthèse organique.
Agent trifluoroéthylant
En tant qu'agent trifluoroéthylant, le this compound peut introduire un groupe trifluoroéthyle dans une variété de composés organiques . Ceci est particulièrement utile dans le domaine de la chimie médicinale, où l'introduction de fluor ou de groupes fluorés peut modifier considérablement l'activité biologique d'un composé.
Safety and Hazards
2,2-Difluoroethyl trifluoromethanesulfonate is classified as dangerous. It can cause severe skin burns and eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .
Mécanisme D'action
Target of Action
2,2-Difluoroethyl trifluoromethanesulfonate is primarily used as a reagent in organic synthesis .
Mode of Action
The compound acts as a triflating agent, introducing a triflate group into organic molecules . The triflate group is a good leaving group, which means it can be easily replaced by other groups in subsequent reactions . This property makes 2,2-Difluoroethyl trifluoromethanesulfonate a valuable tool in the construction of complex organic molecules .
Biochemical Pathways
Its role is confined to the realm of synthetic chemistry, where it is used to modify organic molecules .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized and excreted if ingested or absorbed into the body .
Result of Action
The primary result of the action of 2,2-Difluoroethyl trifluoromethanesulfonate is the formation of new organic compounds with modified structures . The exact nature of these compounds depends on the specific reaction conditions and the other reactants present .
Analyse Biochimique
Cellular Effects
It is known to be a cytotoxic agent towards cultured leukemia L1210 cells .
Molecular Mechanism
It is known to be a powerful trifluoroethylating agent useful for the synthesis of fluorinated amino acids
Temporal Effects in Laboratory Settings
It is known to be moisture-sensitive and should be stored under inert gas .
Propriétés
IUPAC Name |
2,2-difluoroethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O3S/c4-2(5)1-11-12(9,10)3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKULBUOBGILEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378880 | |
| Record name | 2,2-Difluoroethyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74427-22-8 | |
| Record name | 2,2-Difluoroethyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoroethyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

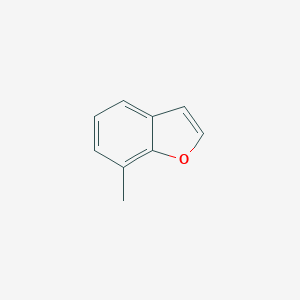

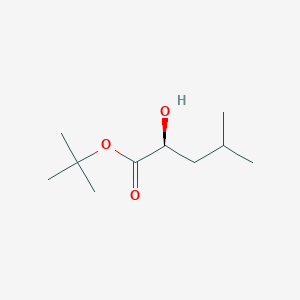
![3-[5-(1,2-Dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B50326.png)
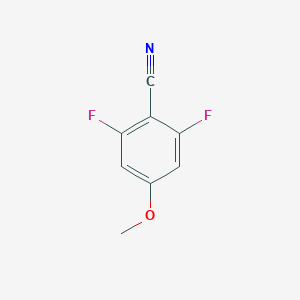
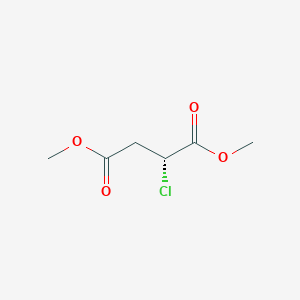
![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)
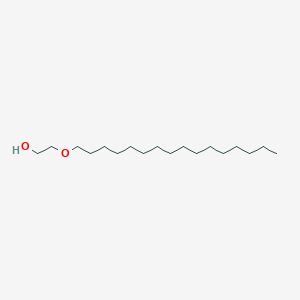
![(2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B50333.png)
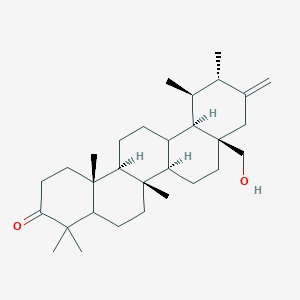
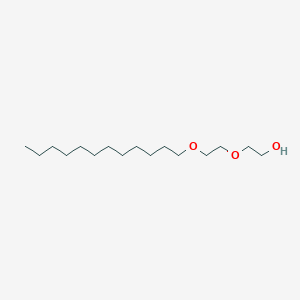
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
